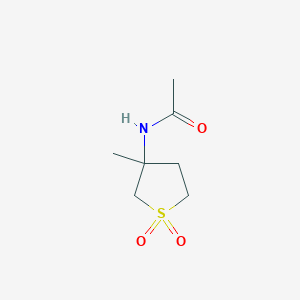
(4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine is an organic compound belonging to the class of pyrrolines Pyrrolines are characterized by a five-membered unsaturated aliphatic ring containing one nitrogen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reduction of pyrrole derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Further reduction can lead to fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Pyrrole derivatives.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine): A related compound with a pyridine ring.
(4,5-Dihydro-3H-pyrrol-2-yl)-(4-methoxy-phenyl)-amine: A derivative with a methoxyphenyl group.
Uniqueness
(4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
N-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C5H10N2/c1-6-5-3-2-4-7-5/h2-4H2,1H3,(H,6,7) |
InChI Key |
LSAWFHNFIJBGMR-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)
![butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119715.png)


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12119732.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119753.png)



![4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]-](/img/structure/B12119779.png)
![N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12119783.png)
![1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene](/img/structure/B12119787.png)
![Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12119802.png)
![2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid](/img/structure/B12119814.png)
